molecular formula C17H20ClNO B3386711 2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 749920-14-7

2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B3386711
CAS No.: 749920-14-7
M. Wt: 289.8 g/mol
InChI Key: UIEAVSMWTIFBQX-UHFFFAOYSA-N
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Description

2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable amine with a diketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The final step involves the substitution of the chlorine atom with the desired substituents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone
  • 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one
  • Ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate

Uniqueness

2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with specific substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-11(2)14-5-7-15(8-6-14)19-12(3)9-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEAVSMWTIFBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141613
Record name 2-Chloro-1-[2,5-dimethyl-1-[4-(1-methylethyl)phenyl]-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749920-14-7
Record name 2-Chloro-1-[2,5-dimethyl-1-[4-(1-methylethyl)phenyl]-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749920-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[2,5-dimethyl-1-[4-(1-methylethyl)phenyl]-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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